Product packaging for ARN23746(Cat. No.:)

ARN23746

Cat. No.: B1194687
M. Wt: 410.451 g/mol
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Neuronal Chloride Homeostasis and its Physiological Significance

The intracellular chloride concentration ([Cl⁻]i) dictates the response of neurons to GABA. nih.govresearchgate.net In mature neurons, a low [Cl⁻]i allows the activation of GABAA receptors to cause an influx of Cl⁻, leading to hyperpolarization and inhibition of the neuron. mdpi.comnih.gov Conversely, in immature neurons, a higher [Cl⁻]i results in an efflux of Cl⁻ upon GABAA receptor activation, causing depolarization and excitation. frontiersin.orgmdpi.com This developmental shift from excitatory to inhibitory GABA action is a crucial process for the proper wiring and function of the adult brain. frontiersin.orgmdpi.com

NKCC1, encoded by the SLC12A2 gene, is a protein that transports one sodium ion (Na⁺), one potassium ion (K⁺), and two chloride ions (Cl⁻) into the cell. encyclopedia.pubnih.gov This influx of ions makes NKCC1 the primary chloride importer in developing neurons, contributing to the high intracellular chloride levels necessary for the excitatory action of GABA in the immature brain. nih.govfrontiersin.org While its expression generally decreases with neuronal maturation, NKCC1 continues to play a role in regulating cell volume and ion homeostasis in various cell types throughout the body. encyclopedia.pubnih.gov

In contrast to NKCC1, KCC2 is a neuron-specific K+-Cl- co-transporter that extrudes chloride from the cell. frontiersin.orgnih.gov This chloride extrusion is essential for establishing the low intracellular chloride concentration characteristic of mature neurons, which in turn enables the hyperpolarizing and inhibitory effects of GABA. nih.govmdpi.com The upregulation of KCC2 expression during postnatal development is a key event that triggers the switch in GABAergic signaling from excitatory to inhibitory. frontiersin.orgnih.gov

The functional outcome of GABAergic neurotransmission is largely determined by the relative expression and activity of NKCC1 and KCC2. researchgate.netnih.gov During early development, high NKCC1 expression and low KCC2 expression lead to high intracellular chloride and excitatory GABAergic responses. mdpi.comfrontiersin.org As neurons mature, a developmental shift occurs, characterized by the downregulation of NKCC1 and the upregulation of KCC2. frontiersin.orgnih.gov This change in the NKCC1/KCC2 ratio lowers the intracellular chloride concentration, causing GABA to become inhibitory. researchgate.netnih.gov This dynamic regulation is crucial for synaptic plasticity and the proper formation of neural circuits. nih.govmdpi.com

Pathophysiological Implications of Dysregulated Chloride Homeostasis in Neurological Conditions

The precise control of intracellular chloride is paramount for healthy brain function. When this regulation is disrupted, it can lead to an imbalance between excitatory and inhibitory signals, a common feature in a wide range of brain disorders. researchgate.netiamatherapeutics.com

In several neurological and neuropsychiatric conditions, the delicate balance of the NKCC1/KCC2 ratio is disturbed. researchgate.netnih.gov This can result in a pathological persistence of high intracellular chloride levels in mature neurons. iamatherapeutics.commdpi.com Consequently, the activation of GABAA receptors can lead to a depolarizing, excitatory response instead of the expected inhibitory one. researchgate.netnih.gov This excitatory/inhibitory (E/I) imbalance can contribute to neuronal hyperexcitability and is implicated in the pathophysiology of disorders such as epilepsy, schizophrenia, and autism spectrum disorders. nih.govscispace.commdpi.com

Dysregulation of NKCC1 has been specifically linked to a variety of neurodevelopmental and neuropsychiatric disorders. researchgate.netiamatherapeutics.com An upregulation of NKCC1 and/or a downregulation of KCC2 in the adult brain can disrupt normal GABAergic transmission and contribute to the E/I imbalance observed in conditions like Down syndrome, autism, and certain forms of epilepsy. nih.govmdpi.comfondazionetelethon.it This has led to the exploration of NKCC1 as a promising therapeutic target for these disorders. iamatherapeutics.compatsnap.com

ARN23746: A Selective NKCC1 Inhibitor

This compound is a potent and selective inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1). biorbyt.commedkoo.com It has demonstrated the ability to selectively block NKCC1, thereby restoring physiological intracellular chloride concentrations in neurons. biorbyt.comuts.edu.au Preclinical studies have shown its efficacy in animal models of Down syndrome and autism. biorbyt.comuts.edu.au

Table 1: Investigational Data on this compound

ParameterFindingSource
Mechanism of Action Potent and selective inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1). medkoo.com
In Vitro Activity Shows 31.8% NKCC1 inhibition at 10 µM and 95.2% at 100 µM in NKCC1-transfected HEK293 cells. biorbyt.com
Selectivity No significant inhibition of NKCC2 or KCC2 at 10 µM. biorbyt.com
Cellular Effect Restores physiological intracellular Cl⁻ concentration in murine Down syndrome neurons in culture. biorbyt.comuts.edu.au
In Vivo Efficacy Rescued cognitive impairment in a Down syndrome mouse model and social deficits and repetitive behaviors in an autism mouse model. biorbyt.com
Pharmacokinetics Crosses the blood-brain barrier. medkoo.com

Rationale for Targeting NKCC1 in Neurodevelopmental Disorders

Altered expression of the chloride importer NKCC1 has been observed in several neurodevelopmental disorders, leading to an imbalance in the brain's excitation/inhibition signals. digitellinc.comacs.org This dysregulation compromises the inhibitory function of GABA, leading to hyperexcitability of neural circuits. iamatherapeutics.com Consequently, inhibiting NKCC1 has emerged as a promising therapeutic strategy to address the core symptoms of various neurological conditions, including Down syndrome, autism spectrum disorders, and drug-resistant epilepsy. digitellinc.comaesnet.orgfondazionetelethon.it By blocking NKCC1, the goal is to lower the elevated intracellular chloride levels, thereby restoring the inhibitory function of GABA and re-establishing a proper balance of neuronal activity. iamatherapeutics.com

A significant challenge in targeting NKCC1 has been the lack of selectivity of existing inhibitors. fondazionetelethon.it For instance, the FDA-approved diuretic bumetanide (B1668049) inhibits both NKCC1 and its isoform, NKCC2, which is predominantly found in the kidneys. digitellinc.comacs.org This non-selectivity leads to diuretic effects, causing excessive urination and potential electrolyte imbalances. aesnet.orgacs.org These side effects are a major concern for chronic treatment, especially in pediatric populations, and can lead to poor treatment compliance. acs.orgaesnet.org

Furthermore, bumetanide has been shown to have very limited access to the central nervous system at clinically approved doses for diuresis, meaning it may not reach sufficient concentrations in the brain to effectively inhibit NKCC1. researchgate.netnih.gov While strategies to increase its brain penetration have been explored, the issue of non-selectivity and associated side effects remains a significant hurdle. nih.govmdpi.com

The limitations of non-selective inhibitors have driven the development of compounds that specifically target NKCC1. researchgate.net A selective NKCC1 inhibitor would ideally cross the blood-brain barrier to act on neurons without affecting NKCC2 in the kidneys, thus avoiding diuretic side effects. researchgate.netoup.com The development of such a molecule represents a significant advancement in the potential treatment of neurodevelopmental disorders. digitellinc.com

This compound (also known as IAMA-6) has been identified as a potent and selective inhibitor of NKCC1. medkoo.comdrughunter.combiorbyt.com This compound was developed to overcome the limitations of previous non-selective inhibitors like bumetanide. digitellinc.com this compound has demonstrated the ability to selectively block NKCC1, restore physiological intracellular chloride concentrations in neuronal cultures, and has shown efficacy in animal models of Down syndrome and autism without causing diuretic effects. acs.orgfondazionetelethon.itbiorbyt.com

Research Findings on this compound

This compound has been the subject of extensive preclinical research to evaluate its potential as a therapeutic agent.

In Vitro Studies

In laboratory assays using human cell lines, this compound has demonstrated selective inhibition of NKCC1. biorbyt.com

Assay TypeTargetThis compound ConcentrationInhibition
Cl- influx assayNKCC110 µM31.8% biorbyt.comdcchemicals.com
Cl- influx assayNKCC1100 µM95.2% biorbyt.comdcchemicals.com
Cl- influx assayNKCC210 µMNot significant biorbyt.comdcchemicals.com
Cl- influx assayKCC210 µMNot significant biorbyt.comdcchemicals.com

This table shows the percentage of inhibition of different transporters at various concentrations of this compound.

Biochemical assays have shown that this compound inhibits human NKCC1 with an IC₅₀ of approximately 2.1 µM, demonstrating over 30-fold selectivity against NKCC2. medkoo.com The compound has also been shown to restore physiological intracellular chloride levels in cultured neurons from a mouse model of Down syndrome. biorbyt.comdcchemicals.com

In Vivo Studies

Studies in animal models have provided further evidence for the therapeutic potential of this compound. The compound is capable of crossing the blood-brain barrier and has shown effectiveness in rescuing cognitive and social deficits in mouse models of Down syndrome and autism. acs.orgmedkoo.combiorbyt.com A crucial finding is that even at doses significantly higher than the effective dose, this compound did not produce diuretic effects or show signs of toxicity. acs.org For instance, it has been shown to be devoid of diuretic effects up to a dosage of 10 mg/kg. acs.org

In a mouse model of Mesial Temporal Lobe Epilepsy, chronic administration of IAMA-6 (this compound) at 10 mg/Kg reduced the rate of hippocampal discharges and intra-train spikes in EEG recordings. aesnet.org

Properties

Molecular Formula

C17H25F3N2O4S

Molecular Weight

410.451 g/mol

SMILES

CN(C)S(=O)(=O)c1cc(C(=O)O)ccc1NCCCCCCCC(F)(F)F

Origin of Product

United States

Discovery and Design Principles of Arn23746

Identification of Novel Chemical Classes as Selective NKCC1 Inhibitors

The quest for selective inhibitors of the Na-K-Cl co-transporter 1 (NKCC1) has been driven by the need for therapies that can address the core symptoms of various neurological disorders without the side effects associated with non-selective drugs. nih.govnih.gov Alterations in the expression of NKCC1 and the K-Cl co-transporter 2 (KCC2) can lead to an imbalance in neuronal chloride levels, a factor implicated in conditions like Down syndrome and autism. researchgate.netacs.org The diuretic bumetanide (B1668049), an unselective inhibitor of both NKCC1 and its kidney-specific isoform NKCC2, has shown some efficacy in animal models and clinical trials but its use is hampered by its strong diuretic effect. nih.govresearchgate.net This has spurred the search for new chemical classes that are highly selective for NKCC1. nih.gov

Ligand-Based Screening Approaches

To identify novel and selective NKCC1 inhibitors, researchers initiated a drug discovery campaign employing a ligand-based drug-design strategy. acs.org This began with the development of a pharmacophore model based on the structure of bumetanide and other known non-selective NKCC1 inhibitors like furosemide (B1674285), azosemide, and piretanide. nih.govacs.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

This initial model was used as a filter for virtual screening of both an internal institutional chemical library and commercially available compound libraries, totaling approximately 135,000 compounds. nih.govacs.org The virtual screening process identified 253 potential candidates that were then subjected to experimental testing. nih.govacs.org An iterative process was employed where the results from the initial in vitro tests were used to refine the pharmacophore model, leading to a more targeted second round of screening. nih.gov This computational approach was instrumental in identifying the initial hit compounds that would form the basis for a new chemical class of NKCC1 inhibitors. nih.gov

Targeted Chemical Library Synthesis and Evaluation

Following the computational screening, a targeted synthesis effort was undertaken to create and evaluate a library of compounds based on the identified hits. nih.gov The initial screening identified two structurally related 2-amino-5-nitro-benzenesulfonamide derivatives, ARN22393 and ARN22394, as promising starting points. nih.govacs.org These compounds were then systematically modified to explore the structure-activity relationship (SAR), which is the relationship between the chemical structure of a molecule and its biological activity. nih.gov

The synthesized compounds were evaluated for their ability to inhibit NKCC1 using a Cl⁻ influx assay in HEK293 cells transfected with the human NKCC1 transporter. nih.govacs.org This assay directly measures the function of the NKCC1 transporter and the inhibitory effect of the test compounds. The evaluation of this targeted library led to the identification of a new chemical class of 4-amino-3-(alkylsulfamoyl)-benzoic acids, which showed promising inhibitory activity against NKCC1. nih.govacs.org

Design Rationale for ARN23746 within its Chemical Class

Within the newly identified chemical class, this compound (also known as IAMA-6) emerged as a lead candidate due to its potent and selective inhibition of NKCC1. nih.govacs.orgdrughunter.com Its design was the result of a detailed optimization process aimed at enhancing its therapeutic potential, particularly for central nervous system (CNS) disorders. acs.org

Distinct Structural Features Compared to Previous Inhibitors

This compound belongs to a class of 4-amino-3-(alkylsulfamoyl)-benzoic acids, a chemical scaffold that is markedly different from previous non-selective inhibitors like bumetanide. nih.govacs.org Key structural features that distinguish this compound and contribute to its selectivity include:

A 4-amino-3-(N,N-dimethylsulfamoyl)benzoic acid core: This central scaffold was identified as a key element for NKCC1 inhibition. nih.gov

An 8,8,8-trifluorooctylamino side chain: The presence of a long, hydrophobic alkyl chain, particularly the n-octyl chain, was found to significantly boost inhibitory activity. nih.govacs.org The addition of a terminal trifluoromethyl group further enhanced this activity, likely due to increased lipophilic interactions with the target protein. nih.gov This feature was crucial for achieving high potency. acs.org

In contrast to bumetanide, which has a phenoxy group, the design of this compound focused on a linear alkyl chain, a feature that contributed to its selectivity for NKCC1 over NKCC2. nih.gov The SAR studies revealed that the hydrophobicity of this side chain was directly correlated with the level of NKCC1 inhibition, with this compound representing the peak of this optimization. nih.govacs.org

Optimization for Central Nervous System Activity and Selectivity

A primary goal in the design of this compound was to create a molecule that could effectively target NKCC1 in the brain while minimizing peripheral side effects. nih.govdrughunter.com This required careful optimization for several key properties:

Selectivity for NKCC1 over NKCC2 and KCC2: this compound demonstrates significant selectivity for NKCC1. In biochemical assays, it inhibits human NKCC1 with an IC₅₀ of approximately 2.1 µM, showing over 30-fold selectivity against the kidney-specific NKCC2 isoform. medkoo.com It also showed no significant inhibition of KCC2 at a concentration of 10 µM. biorbyt.comprobechem.com This high selectivity is crucial for avoiding the diuretic effects associated with bumetanide. nih.govnih.gov

Central Nervous System Penetration: For a drug to be effective for neurological disorders, it must be able to cross the blood-brain barrier. medkoo.com this compound was designed to be CNS-active and has been shown to have good brain penetration. researchgate.netdrughunter.comnih.gov

Improved Drug-like Properties: The design of this compound also focused on enhancing its pharmaceutical properties. The inclusion of the trifluoromethyl group not only improved potency but also led to substantially improved kinetic solubility and metabolic stability in mouse liver homogenates. nih.govresearchgate.net

These design considerations have resulted in a potent and selective NKCC1 inhibitor with a promising profile for the treatment of neurodevelopmental disorders. researchgate.netacs.orgdrughunter.com

Research Findings on this compound Inhibition

Assay TypeCell LineConcentration% Inhibition of NKCC1Citation
Cl⁻ influxNKCC1-transfected HEK29310 µM31.8% biorbyt.comprobechem.com
Cl⁻ influxNKCC1-transfected HEK293100 µM95.2% biorbyt.comprobechem.com
Cl⁻ influxNKCC1-transfected HEK293100 µM88.5 ± 11.7% nih.gov
Ca²⁺ influx (indirect measure)Immature primary neurons10 µM45.7 ± 4.3% nih.govacs.org
Ca²⁺ influx (indirect measure)Immature primary neurons100 µM92.8 ± 1.9% nih.govacs.org

Comparison of this compound and Bumetanide Activity

CompoundAssay TypeConcentration% InhibitionCitation
This compoundCa²⁺ influx100 µM92.8 ± 1.9% nih.govacs.org
BumetanideCa²⁺ influx100 µM54.7 ± 2.5% nih.govacs.org

Molecular and Cellular Mechanism of Action of Arn23746

Direct Interaction with NKCC1 Protein

ARN23746 is a potent and selective inhibitor of NKCC1, a key regulator of intracellular chloride concentration and neuronal excitability. medkoo.com Its interaction with the NKCC1 protein is central to its mechanism of action.

Allosteric Modulation of NKCC1 Function

While the precise binding site of this compound on the NKCC1 protein is a subject of ongoing investigation, evidence suggests it functions as an allosteric modulator. mdpi.com This mode of action implies that this compound binds to a site on the NKCC1 protein distinct from the ion-binding sites, inducing a conformational change that inhibits the transporter's function. This is in contrast to competitive inhibitors that would directly compete with ions for binding.

Specificity of this compound Binding to NKCC1 Over NKCC2

A critical feature of this compound is its high selectivity for NKCC1 over its renal counterpart, NKCC2. mdpi.commedkoo.commdpi.com This selectivity is crucial for its potential as a therapeutic agent for neurological disorders, as inhibition of NKCC2 is associated with diuretic effects. researchgate.netmdpi.com Biochemical assays have demonstrated that this compound inhibits human NKCC1 with a significantly higher potency than it does for NKCC2, with some studies reporting over 30-fold selectivity. medkoo.com For instance, at a concentration of 10 µM, this compound shows significant inhibition of NKCC1 with little to no effect on NKCC2 activity. oup.comresearchgate.net This specificity is a key advantage over less selective NKCC1 inhibitors like bumetanide (B1668049), which inhibit both isoforms. mdpi.commdpi.com

TargetIC₅₀ (µM)Selectivity (over NKCC2)Reference
Human NKCC1~2.1>30-fold medkoo.com
NKCC1 (in immature neurons)11.1Not specified nih.gov

Impact on Intracellular Chloride Concentration Homeostasis

The primary physiological consequence of NKCC1 inhibition by this compound is the modulation of intracellular chloride concentration ([Cl⁻]i). researchgate.netmdpi.commedkoo.com In many neurological disorders, the normal regulation of [Cl⁻]i is disrupted, often due to the overexpression or hyperactivity of NKCC1. researchgate.netnih.gov

Restoration of Physiological [Cl⁻]i in Diseased Neuronal Models

In neuronal models of conditions like Down syndrome, where NKCC1 is upregulated, this compound has been shown to effectively reduce elevated [Cl⁻]i to physiological levels. researchgate.netmdpi.comresearchgate.net By inhibiting the inward transport of chloride ions mediated by NKCC1, this compound helps to re-establish the low intracellular chloride concentrations characteristic of healthy, mature neurons. researchgate.netmdpi.com Studies have demonstrated that a 10 μM concentration of this compound can completely restore physiological [Cl⁻]i in cultured neurons from a Down syndrome mouse model. nih.gov

Consequences for GABAergic Signaling Polarity and Strength

The alteration of intracellular chloride levels by this compound has profound consequences for GABAergic signaling. researchgate.netdrughunter.com In mature neurons, the neurotransmitter GABA typically mediates inhibitory signals by activating GABA-A receptors, which are permeable to chloride ions. researchgate.netmdpi.com The influx of chloride through these channels hyperpolarizes the neuron, making it less likely to fire an action potential.

However, in developmental or pathological states with high [Cl⁻]i due to elevated NKCC1 activity, the opening of GABA-A channels can lead to an efflux of chloride ions, causing depolarization and an excitatory effect. researchgate.netmdpi.com By restoring low [Cl⁻]i, this compound re-establishes the hyperpolarizing, inhibitory nature of GABAergic transmission. researchgate.netmedkoo.comdrughunter.com This shift in GABAergic signaling polarity from excitatory back to inhibitory is a key mechanism by which this compound is thought to rescue cognitive deficits in preclinical models. mdpi.comresearchgate.net

EffectNeuronal ModelOutcomeReference
Reduction of [Cl⁻]iDown syndrome mouse neuronsRestored to physiological levels researchgate.netmdpi.comresearchgate.net
Modulation of GABAergic signalingImmature neuronsReduced depolarizing strength of GABAergic transmission nih.gov

Downstream Cellular Pathway Modulation

The primary action of this compound on NKCC1 and intracellular chloride levels initiates a cascade of downstream effects on various cellular pathways. The regulation of NKCC1 activity itself is complex, involving phosphorylation by kinases such as the WNK-SPAK/OSR1 pathway. frontiersin.orgencyclopedia.pub While this compound directly inhibits the transporter, the resulting changes in ion fluxes and membrane potential can indirectly influence these and other signaling pathways.

The restoration of inhibitory GABAergic signaling has widespread implications for neuronal network activity, contributing to a rebalancing of excitation and inhibition, which is often disrupted in neurological disorders. researchgate.netmdpi.comnih.gov This normalization of network function is believed to underlie the observed improvements in cognitive and behavioral phenotypes in preclinical studies. researchgate.netresearchgate.net

Effects on Neuronal Excitability and Network Activity

The primary mechanism by which this compound influences neuronal excitability is through the modulation of GABAergic transmission. medkoo.comdrughunter.com By selectively inhibiting NKCC1, this compound reduces the pathologically high intracellular chloride concentrations observed in certain neuronal conditions. medkoo.commdpi.comdcchemicals.com This action helps to shift the GABA reversal potential (EGABA) to a more negative value, reinforcing the hyperpolarizing, inhibitory nature of GABAergic currents. frontiersin.orgmdpi.com This restoration of GABAergic inhibition is critical for correcting the excitatory/inhibitory (E/I) imbalance that underlies hyperexcitability in various neurological disorders. guidetopharmacology.orgacs.orgoup.com

In immature neurons, which naturally exhibit high levels of NKCC1 and a correspondingly high [Cl⁻]i, GABA's action is depolarizing. frontiersin.orgnih.gov This depolarization is sufficient to activate voltage-gated calcium channels, leading to an influx of Ca²⁺. nih.gov Studies utilizing this physiological characteristic have demonstrated the efficacy of this compound. In a calcium-influx assay on immature neurons, this compound was shown to inhibit the GABA-induced Ca²⁺ influx in a dose-dependent manner. nih.gov These experiments serve as an indirect measure of the compound's ability to reduce the depolarizing strength of GABAergic transmission. nih.gov

Research findings have quantified the inhibitory action of this compound in various cellular assays. In HEK293 cells engineered to express human NKCC1, this compound demonstrated significant, concentration-dependent inhibition of chloride influx. dcchemicals.com A separate neuronal assay measuring Ca²⁺ uptake as a proxy for GABA-induced depolarization also highlighted its potent effect compared to the less selective NKCC1 inhibitor, bumetanide. nih.govacs.org

Inhibitory Activity of this compound in Cellular Assays
Assay TypeCell TypeConcentration% InhibitionIC₅₀Source
Cl⁻ Influx AssayNKCC1-transfected HEK29310 µM31.8%Not specified dcchemicals.com
Cl⁻ Influx AssayNKCC1-transfected HEK293100 µM95.2%
Ca²⁺ Influx AssayImmature Neurons0.01–500 μM rangeDose-dependent11.1 µM nih.gov
Comparative Inhibition of Ca²⁺ Uptake in Neuronal Assay
CompoundConcentration% InhibitionSource
This compound10 µM45.7 ± 4.3% nih.govacs.org
100 µM92.8 ± 1.9%
Bumetanide10 µM51.9 ± 2.3% nih.govacs.org
100 µM54.7 ± 2.5%

Influence on Synaptic Plasticity Mechanisms

The regulation of GABAergic signaling is intrinsically linked to mechanisms of synaptic plasticity, including long-term potentiation (LTP), which is essential for learning and memory. researchgate.netnih.gov The developmental "GABA shift," where GABAergic transmission transitions from excitatory to inhibitory, is a critical process for the proper wiring of neural circuits and the maturation of synaptic function. mdpi.comfrontiersin.orgnih.gov Dysregulation of this shift, often due to an aberrant NKCC1/KCC2 expression ratio, can impair synaptic plasticity. mdpi.comfrontiersin.org

By restoring inhibitory GABAergic transmission, selective NKCC1 inhibition has been shown to rescue synaptic plasticity in preclinical models. researchgate.netnih.gov In mouse models of Down syndrome, where NKCC1 is upregulated, treatment with NKCC1 inhibitors has been demonstrated to reverse deficits in synaptic plasticity and improve cognitive functions. researchgate.netmdpi.com this compound, as a selective NKCC1 inhibitor, is designed to correct the underlying chloride imbalance, thereby facilitating the physiological conditions necessary for normal synaptic function and plasticity. mdpi.comresearchgate.netnih.gov The compound's ability to restore physiological [Cl⁻]i in neurons from a mouse model of Down syndrome suggests its potential to positively influence the cellular mechanisms that govern synaptic efficacy. nih.govdcchemicals.com

In Vitro Pharmacological Characterization of Arn23746

NKCC1 Inhibition Potency Assessment in Heterologous Expression Systems

The inhibitory activity of ARN23746 on NKCC1 has been evaluated using various in vitro assay systems.

Chloride Influx Assays

In HEK293T cells overexpressing NKCC1, this compound demonstrated concentration-dependent inhibition of chloride influx. acs.org A dose-response study determined the half-maximal inhibitory concentration (IC50) to be 23.2 µM. acs.org Another study reported an inhibition of 31.8% at a concentration of 10 µM and 95.2% at 100 µM in a similar chloride influx assay using NKCC1-transfected HEK293 cells. dcchemicals.com At 100 µM, this compound showed superior NKCC1 inhibitory activity (88.5 ± 11.7%) compared to the loop diuretic bumetanide (B1668049) (71.7 ± 7.0%). acs.orgnih.gov

Calcium Influx Assays as a Proxy for GABAergic Transmission Modulation

The effect of this compound on GABAergic transmission was indirectly assessed using calcium influx assays in immature primary neuronal cultures. acs.orgnih.gov In immature neurons, high NKCC1 expression leads to elevated intracellular chloride, causing GABA to have a depolarizing effect that activates voltage-gated calcium channels. nih.gov Inhibition of NKCC1 reduces this calcium influx. nih.gov

This compound demonstrated potent, dose-dependent inhibition of GABA-mediated calcium influx in these neurons. acs.orgnih.gov At a concentration of 100 µM, this compound inhibited calcium influx by 92.8 ± 1.9%, which was significantly more potent than bumetanide's inhibition of 54.7 ± 2.5% at the same concentration. acs.orgnih.gov A dose-response curve analysis in immature neurons yielded an IC50 value of 11.1 µM for this compound. nih.gov

Selectivity Profiling Against Related Cation-Chloride Co-Transporters

A key aspect of this compound's pharmacological profile is its selectivity for NKCC1 over other related cation-chloride cotransporters, particularly NKCC2 and KCC2. dcchemicals.comuts.edu.au This selectivity is crucial for avoiding the diuretic effects associated with non-selective inhibitors like bumetanide, which also target NKCC2 in the kidneys. acs.orgnih.gov

In vitro assays have consistently shown that this compound has minimal activity against NKCC2. dcchemicals.com At a concentration of 10 µM, where it significantly inhibits NKCC1, this compound showed no significant inhibition of NKCC2. nih.govdcchemicals.com Similarly, no inhibitory effect on the K-Cl cotransporter KCC2 was observed at this concentration. nih.govdcchemicals.com This high selectivity for NKCC1 suggests a reduced risk of off-target effects related to the inhibition of other key chloride transporters. uts.edu.au

Evaluation of Off-Target Activity Profiles in Broader Panels

To further assess its specificity, this compound was screened against broader panels of receptors and enzymes. These studies have indicated that this compound has a clean off-target profile, with no significant activity observed at concentrations relevant to its NKCC1 inhibitory effects. acs.orguts.edu.aunih.gov This lack of off-target binding contributes to its favorable pharmacological profile for potential therapeutic use. acs.org

Assessment of Cellular Permeability and Brain Penetration Potential

For a compound targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is critical. nih.govmdpi.com The cellular permeability and potential for brain penetration of this compound were evaluated using in vitro models. nih.gov

In a Madin-Darby Canine Kidney-Multi-Drug Resistance 1 (MDCKII-MDR1) cell assay, which assesses passive permeability and interaction with the P-glycoprotein (P-gp) efflux transporter, this compound demonstrated high passive permeability with a value of 150 nm·s⁻¹. nih.gov The efflux ratio was 1.3, both in the presence and absence of the P-gp inhibitor verapamil, indicating that this compound is not a substrate for P-gp. nih.gov Furthermore, studies in polarized Caco-2 cells showed no interaction with the Breast Cancer Resistance Protein (BCRP), another major efflux transporter at the BBB. nih.gov These findings suggest that this compound has good potential to cross the BBB. nih.gov

Metabolic Stability and In Vitro Biotransformation Studies

The metabolic stability of this compound was investigated in various in vitro systems, including mouse liver microsomes and hepatocytes from different species (mouse, rat, and human). acs.orgnih.gov The compound exhibited high metabolic stability, with a half-life of over 60 minutes in mouse liver homogenates. acs.org Consistent with these findings, this compound also showed an extended half-life in rodent and human hepatocytes. nih.gov This favorable metabolic profile, along with its excellent solubility, further supports its potential as a drug candidate. acs.orguts.edu.au

Microsomal Stability Assays

Microsomal stability assays are a fundamental component of early drug discovery, utilized to assess the metabolic vulnerability of a compound, primarily to Phase I enzymes like cytochrome P450s (CYPs). bioduro.comcreative-bioarray.com These assays involve incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes. creative-bioarray.com The rate at which the parent compound disappears is measured over time to determine its metabolic stability. evotec.com

In the case of this compound, its metabolic stability was evaluated using mouse liver microsomes. The compound was incubated at a concentration of 5 µM. amazonaws.com The findings revealed that this compound possesses a high degree of stability in this system. acs.org After 60 minutes of incubation, the remaining percentage of the parent compound was high, indicating a prolonged half-life. nih.govacs.org

Table 1: Metabolic Stability of this compound in Mouse Liver Microsomes

CompoundConcentration (µM)Incubation Time (min)SpeciesSystemHalf-life (t½) (min)
This compound560MouseLiver Microsomes>60
Data sourced from supporting information of a preclinical development study. nih.govamazonaws.com

This high stability in mouse liver microsomes suggests that this compound is not rapidly broken down by the primary oxidative metabolic enzymes, a favorable characteristic for a drug candidate as it points towards potentially lower clearance and longer duration of action in the body. researchgate.netuts.edu.au

Hepatocyte Stability and Metabolite Identification

To gain a more comprehensive understanding of a compound's metabolism, including both Phase I and Phase II pathways, stability is assessed in hepatocytes. nuvisan.com Hepatocytes, the main cells of the liver, contain the full complement of metabolic enzymes and cofactors, offering a model that more closely represents the in vivo hepatic environment. creative-bioarray.comnuvisan.com

The metabolic stability of this compound was investigated in cryopreserved hepatocytes from mice, rats, and humans. amazonaws.com Consistent with the microsomal data, this compound demonstrated an extended half-life across all species tested, confirming its high metabolic stability. nih.govacs.org The compound was incubated at a concentration of 0.5 µM, and its disappearance was monitored over time to calculate the half-life (t½) and intrinsic clearance (CLint). amazonaws.com

Table 2: In Vitro Metabolic Half-life and Intrinsic Clearance of this compound in Hepatocytes

SpeciesHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/10^6 cells)
Mouse1489.4
Rat1658.4
Human1698.2
Data reflects this compound incubated at 0.5 µM in suspended hepatocytes. nih.govamazonaws.com

The results indicate that this compound has low intrinsic clearance in all three species, suggesting it is likely to have low hepatic clearance in vivo. nih.gov

Further experiments were conducted to identify the metabolites of this compound. nih.gov These metabolite identification (MetID) studies were performed in hepatocytes from both rodents (rat and mouse) and humans to understand species-specific metabolic pathways. nih.govamazonaws.com

In rodent hepatocytes, the primary metabolic routes were found to be oxidative pathways. nih.gov Specifically, N-demethylation of the sulfonamide group and oxidation of the long alkyl chain at position 3 were the predominant transformations observed. nih.gov Conjugation metabolism, particularly O-glucuronidation, was also detected in rodent hepatocytes, but to a lesser degree than oxidation and dealkylation. nih.gov

Table 3: Cross-species Analysis of this compound Metabolites

SpeciesPrimary Metabolic PathwayKey Transformations
Rat & MouseOxidationN-demethylation, Alkyl chain oxidation
HumanConjugationO-glucuronidation
Metabolite identification was conducted following incubation in hepatocytes. nih.gov

This detailed characterization of the in vitro metabolism of this compound provides a solid foundation for its continued preclinical development, indicating a favorable metabolic profile with high stability and well-defined metabolic pathways. nih.govacs.org

Preclinical Efficacy Investigations of Arn23746 in Animal Models

Efficacy in Mouse Models of Down Syndrome

Studies utilizing the Ts65Dn mouse model, a well-established animal model for Down syndrome (DS), have demonstrated the efficacy of ARN23746 in addressing key phenotypic characteristics of the disorder. acs.orgmdpi.com These mice exhibit cognitive deficits and behavioral abnormalities that parallel those seen in humans with DS. mdpi.com Research indicates that this compound can rescue these impairments, suggesting its potential as a therapeutic agent. acs.orgresearchgate.net

A primary focus of preclinical studies has been the effect of this compound on the cognitive impairments characteristic of DS mouse models. acs.orgnih.govnih.gov Chronic treatment with this compound has been shown to effectively rescue cognitive deficits in adult Ts65Dn mice. researchgate.netnih.gov

Key findings from cognitive assessments include:

Novel Object Recognition (NOR) Test: Sub-chronic administration of this compound completely rescued the impaired novel-discrimination ability of Ts65Dn mice. acs.org This indicates an improvement in recognition memory.

T-Maze Task: The compound fully restored short-term working memory in Ts65Dn mice, as measured by their ability to choose the previously unexplored arm in a T-maze. researchgate.net

Object-Location (OL) Test: Treatment with this compound completely rescued poor spatial memory in Ts65Dn mice, restoring their performance to the level of wild-type littermates. researchgate.net

These results collectively demonstrate that this compound is effective in rescuing various forms of cognitive impairment, including those related to recognition, working, and spatial memory in a mouse model of Down syndrome. acs.orgmdpi.comresearchgate.net

Table 1: Summary of this compound Efficacy on Cognitive Tasks in Ts65Dn Mice

Behavioral TestCognitive Domain AssessedOutcome of this compound TreatmentReference
Novel Object Recognition (NOR)Recognition MemoryComplete rescue of discrimination ability acs.org
T-Maze TaskShort-Term Working MemoryComplete rescue of performance researchgate.net
Object-Location (OL) TestHippocampus-Dependent Spatial MemoryComplete rescue of spatial memory researchgate.net

Beyond cognitive rescue, investigations have also assessed the impact of this compound on other behavioral phenotypes in the Ts65Dn mouse model. acs.org A notable finding is the rescue of hyperactivity, which is often observed in these mice. acs.org In open-field exploration tests, this compound treatment successfully restored normal activity levels, as measured by the total distance traveled and the average walking speed. acs.org

Efficacy in Mouse Models of Autism Spectrum Disorder

This compound has also been evaluated in mouse models of Autism Spectrum Disorder (ASD), where it has shown promise in rescuing core behavioral symptoms. acs.orgnih.govacs.org Studies have demonstrated its ability to ameliorate social deficits and reduce repetitive behaviors, which are hallmark characteristics of ASD. unibo.itresearchgate.net

In a valproic acid (VPA) mouse model of autism, this compound demonstrated a clear ability to restore normal social behaviors. researchgate.net The compound was found to rescue poor sociability during male-female interactions. researchgate.net This suggests that by targeting the underlying neurobiology, this compound can effectively ameliorate the social deficits that are central to ASD. acs.orgunibo.it

Repetitive and stereotyped behaviors are another core symptom of ASD that was significantly impacted by this compound treatment in preclinical models. researchgate.net

Key findings from behavioral tests for repetitive actions include:

Marble Burying Test: this compound significantly reduced the number of marbles buried, a classic measure of repetitive and compulsive-like behavior in mice. researchgate.net

Grooming Task: The compound also decreased excessive grooming, another common repetitive behavior assessed in mouse models of ASD. researchgate.net

Table 2: Efficacy of this compound on Core ASD-like Behaviors in VPA Mice

Behavioral TestASD-Related DomainOutcome of this compound TreatmentReference
Male-Female Social InteractionSociabilityRescue of poor sociability researchgate.net
Marble BuryingRepetitive BehaviorSignificant reduction in buried marbles researchgate.net
Grooming TaskRepetitive BehaviorReduction in grooming time researchgate.net

Neurophysiological and Biochemical Biomarker Analysis in Animal Models

The therapeutic effects of this compound are rooted in its specific mechanism of action on key neurophysiological and biochemical pathways that are dysregulated in neurodevelopmental disorders. nih.govfrontiersin.org Alterations in the expression of the chloride transporters NKCC1 and KCC2 are believed to cause an imbalance between neuronal excitation and inhibition. nih.govresearchgate.net

In both Down syndrome and autism, an increased NKCC1/KCC2 expression ratio has been observed in brain samples from animal models and humans. nih.gov This elevated ratio leads to an impairment in the intracellular chloride concentration ([Cl⁻]i), causing GABA, the main inhibitory neurotransmitter in the mature brain, to have an excitatory effect. nih.govfrontiersin.orgmdpi.com

This compound acts as a selective inhibitor of NKCC1. researchgate.netacs.org By blocking this transporter, the compound helps to restore the physiological intracellular chloride concentration. researchgate.net In vitro studies have confirmed that this compound restores normal chloride levels in neuronal cultures from Down syndrome mice. researchgate.net This correction of the underlying chloride imbalance re-establishes the inhibitory function of GABAergic transmission. mdpi.comnih.gov The restoration of this fundamental inhibitory balance is thought to underlie the observed improvements in cognitive and behavioral symptoms. mdpi.com Analysis of brain tissue from VPA mice, an animal model of autism, revealed a significantly lower expression of KCC2 protein, which contributes to an increased NKCC1/KCC2 expression ratio. researchgate.net Targeting this imbalance is a key strategy for this compound. acs.org

Assessment of Intracellular Chloride Levels in Vivo

In preclinical investigations utilizing animal models of neurodevelopmental disorders, the compound this compound has been shown to address the dysregulation of intracellular chloride ([Cl⁻]i). mdpi.comresearchgate.netresearchgate.net Alterations in the concentration of intracellular chloride are a key feature in certain neurological conditions, primarily governed by the activity of the Na-K-2Cl cotransporter 1 (NKCC1) and the K-Cl cotransporter 2 (KCC2). nih.govacs.org In neurons from a mouse model of Down syndrome (DS), the Ts65Dn mouse, there is an accumulation of intracellular chloride. researchgate.net

Studies using a Cl⁻-sensitive fluorescent dye have demonstrated that this compound can restore these aberrant [Cl⁻]i concentrations to physiological levels in cultured mature neurons from Ts65Dn mice. nih.gov When tested in the Ts65Dn DS mouse model, this compound, a compound noted for its improved potency and selectivity for NKCC1, effectively reduced intracellular Cl⁻ to normal physiological levels in the neurons of these mice. mdpi.comresearchgate.net This action is crucial, as the elevated chloride levels are linked to pathological effects on neuronal function. acs.org

While the restoration of chloride homeostasis has been established, specific quantitative data from in vivo assessments, such as the precise molar concentrations of intracellular chloride before and after this compound administration in animal models, are not detailed in the reviewed literature. Consequently, a data table illustrating these specific in vivo changes cannot be provided.

Electrophysiological Measures of GABAergic Transmission

The elevated intracellular chloride levels observed in animal models of certain neurodevelopmental disorders have a direct consequence on γ-aminobutyric acid (GABA) signaling, the primary inhibitory neurotransmission system in the mature brain. researchgate.netnih.gov The efficacy of GABAergic inhibition is dependent on a low intracellular concentration of chloride, which allows the influx of Cl⁻ through GABAA receptors, leading to hyperpolarization of the neuron. mdpi.com In the hippocampi of adult DS mice, GABAergic signaling has been found to be excitatory rather than inhibitory, with the reversal potential for GABAA receptor-driven currents (ECl) shifted to more positive potentials. researchgate.net

This compound, as a selective inhibitor of NKCC1, is designed to correct the underlying cause of this excitatory GABA shift by reducing intracellular chloride. acs.orgresearchgate.net This modulation is expected to re-establish the hyperpolarizing, inhibitory action of GABA. researchgate.net In studies on mature hippocampal neurons from Ts65Dn mice, blocking GABA signaling reduced the average spike frequency in a majority of recorded neurons, indicating that GABA is acting as an excitatory neurotransmitter in this pathological context. mdpi.com While the mechanism of action of this compound points toward a restoration of inhibitory GABAergic transmission, specific electrophysiological data, such as measurements of the GABAA reversal potential or changes in neuronal spiking frequency following this compound treatment in vivo, are not available in the reviewed scientific reports.

Expression Analysis of NKCC1/KCC2 and Related Proteins

The balance between the chloride importer NKCC1 and the chloride exporter KCC2 is a critical determinant of intracellular chloride levels and, consequently, GABAergic function. nih.govacs.org In brain samples from the Ts65Dn mouse model and human subjects with Down syndrome, an increased expression of NKCC1 has been documented, leading to an altered NKCC1/KCC2 expression ratio. nih.gov This imbalance is a key pathological feature, leading to the aforementioned increase in intracellular chloride. nih.govacs.org Similarly, in other models such as the valproic acid (VPA) mouse model of autism, a dysregulation of the NKCC1/KCC2 ratio has also been observed. researchgate.netnih.gov

This compound selectively inhibits NKCC1, directly targeting the source of the chloride imbalance. acs.orgnih.gov By inhibiting the overactive importer, the compound aims to correct the skewed NKCC1/KCC2 ratio and restore normal chloride homeostasis. nih.gov While the rationale for using this compound is based on addressing this protein expression imbalance, the available literature from preclinical studies does not provide specific quantitative data on the expression levels of NKCC1, KCC2, or related proteins following in vivo treatment with this compound. For instance, detailed analyses such as Western blot densitometry to compare the NKCC1/KCC2 protein ratio in brain tissue from treated versus untreated animal models have not been reported in the reviewed sources.

Structure Activity Relationship Sar Studies and Molecular Design

Systematic Exploration of Chemical Modifications on ARN23746 Scaffold

The journey to this compound began with the exploration of novel bumetanide (B1668049) analogs, but initial attempts to confer selectivity by modifying the bumetanide core proved challenging, as changes reducing NKCC2 activity often diminished NKCC1 potency as well. researchgate.netnih.gov This led researchers to seek entirely new chemical scaffolds. nih.gov Through a ligand-based virtual screening effort, a class of 4-amino-3-(alkylsulfamoyl)-benzoic acids was identified as a promising starting point. nih.govnih.gov

Starting from initial hit compounds, two main series of analogues were synthesized to probe the impact of different substituents on NKCC1 inhibition. nih.gov The core structure was the 4-amino-3-sulfamoyl-benzoic acid scaffold. nih.govacs.org

Key modifications and their effects included:

Sulfonamide Group: The sulfonamide moiety was identified as a crucial element. Modifications were made to the nitrogen atom of this group. The dimethylated sulfonamide consistently provided the best results in terms of NKCC1 inhibitory activity. nih.gov

Alkyl Chain at the Amino Group: The length and nature of the alkyl chain attached to the amino group at position 4 of the benzoic acid ring were systematically varied. A longer, more hydrophobic chain generally correlated with higher NKCC1 inhibition. nih.govacs.org

Terminal Chain Modifications: To further enhance potency and improve drug-like properties, substitutions were introduced at the terminal end of the alkyl chain. nih.gov The introduction of a lipophilic trifluoromethyl group at the end of an n-octyl chain was a critical discovery. nih.govacs.org This modification, which resulted in this compound, substantially enhanced NKCC1 inhibitory activity compared to the non-fluorinated equivalent and to bumetanide. nih.govacs.org The enhanced activity is thought to be due to more extensive lipophilic interactions with the target protein. acs.org In contrast, adding a polar methyl ether terminal to other alkyl chains (C4, C6, C8) improved metabolic stability and solubility but did not achieve the same level of potency. nih.gov

The following table summarizes the structure-activity relationships for key compounds in the optimization series leading to this compound.

CompoundR Group on SulfonamideAlkyl Chain on Amino GroupNKCC1 Inhibition (% at 100 µM)
This compound (1) -N(CH₃)₂-(CH₂)₇CF₃88.5 ± 11.7%
27 -N(CH₃)₂-(CH₂)₅CF₃76.8 ± 1.0%
28 -N(CH₃)₂-(CH₂)₃CF₃58.7 ± 5.6%
Bumetanide -NH₂-butylamino (at R1) + phenoxy (at R4)71.7 ± 7%

Data sourced from Borgogno et al., 2021. nih.gov

A primary goal of the molecular design strategy was to achieve high selectivity for NKCC1 over NKCC2, the kidney-specific isoform whose inhibition causes diuresis. acs.orgresearchgate.net While bumetanide inhibits both isoforms, the novel chemical class to which this compound belongs demonstrates marked selectivity. acs.org

This compound and its analogues were designed to differentiate the structural features responsible for NKCC1 inhibition from those leading to NKCC2 inhibition. researchgate.net The 4-amino-3-(alkylsulfamoyl)-benzoic acid scaffold was fundamentally different from the bumetanide core. acs.org This new scaffold, particularly with the optimized substitutions found in this compound, proved to be highly selective for NKCC1. acs.orgbioworld.com In functional assays, this compound showed potent inhibition of NKCC1 while having no significant effect on NKCC2 or the K-Cl co-transporter KCC2 at concentrations where it was active against NKCC1. nih.gov This selectivity is a key feature that translates to a lack of diuretic effect in preclinical models. researchgate.net

Identification of Key Pharmacophoric Elements for NKCC1 Inhibition

To rationalize the SAR data and guide the design of new inhibitors, a ligand-based pharmacophore model was developed. nih.govnih.gov This computational approach began with an analysis of the preferred three-dimensional spatial arrangement of bumetanide and other known, non-selective NKCC1 inhibitors like furosemide (B1674285) and piretanide. nih.govnih.gov

The key pharmacophoric features identified as important for NKCC1 binding included:

Hydrogen bond donors and acceptors

Aromatic groups

Hydrophobic/lipophilic regions nih.govnih.gov

The model revealed that while the carboxylic acid moiety was a crucial feature for NKCC1 inhibition, the new scaffold of this compound fits the model differently than bumetanide and its derivatives. nih.gov For instance, bumetanide derivatives typically match a hydrogen bond acceptor feature via a phenoxy moiety, which is absent in the this compound class. nih.govacs.org Instead, the this compound scaffold satisfies the hydrogen bond acceptor requirements through a slight rotation of the molecule on its aromatic ring, allowing the oxygens of the sulfonamide group to align properly. acs.org This distinct binding mode likely contributes to the observed selectivity for NKCC1 over NKCC2. nih.govacs.org

Development of Backup and Follow-Up Compounds (e.g., ARN24092)

In the course of the drug discovery program, several promising derivatives were identified alongside the lead candidate this compound. nih.govacs.orgresearchgate.net One of the most notable of these is compound ARN24092 (also referred to as compound 40), which was characterized as a valuable backup and follow-up compound. nih.govacs.orgnih.gov

ARN24092 demonstrated significant, dose-dependent inhibition of NKCC1. nih.govacs.org Crucially, like this compound, it showed high selectivity, with no significant inhibition of NKCC2 or KCC2 at a concentration of 10 μM. nih.gov Furthermore, ARN24092 exhibited excellent drug-like properties, including good solubility and metabolic stability. nih.gov Its potential was further confirmed by in vivo studies, where it was shown to be effective in rescuing memory deficits in a mouse model of Down syndrome without inducing a diuretic effect. nih.govacs.orgresearchgate.net These characteristics position ARN24092 as a solid alternative should any unforeseen issues arise in the advanced development of this compound. nih.gov

Correlation between Structural Features and Preclinical Efficacy

A clear correlation has been established between the specific structural features of this compound and its favorable preclinical efficacy profile. researchgate.netacs.org The compound's design successfully translated from in vitro potency and selectivity to in vivo therapeutic effects in animal models of neurodevelopmental disorders. researchgate.netnih.gov

Key correlations include:

Potency and Efficacy: The potent NKCC1 inhibition of this compound, driven by the trifluoromethyl group on the n-octyl chain and the dimethylated sulfonamide, is directly linked to its ability to restore physiological intracellular chloride levels in neurons. acs.orgresearchgate.net This mechanism underlies its efficacy in rescuing cognitive and behavioral deficits in mouse models of Down syndrome and autism. researchgate.netresearchgate.netnih.gov

Selectivity and Safety Profile: The high selectivity for NKCC1 over NKCC2, a result of the unique 4-amino-3-(alkylsulfamoyl)-benzoic acid scaffold, is responsible for the lack of diuretic effects observed in vivo, even at doses significantly higher than the effective dose. acs.orgnih.gov This is a major advantage over non-selective inhibitors and is critical for the potential long-term treatment of chronic neurological conditions. acs.orgacs.org

Drug-like Properties and Oral Administration: The optimization of the scaffold also led to excellent drug-like properties, including good metabolic stability, solubility, and brain penetration. researchgate.netacs.orgnih.gov These features enable effective oral administration, which is crucial for clinical development, and contribute to its efficacy in rescuing cognitive impairments in mice following administration in drinking water. acs.orgnih.gov

The successful preclinical profile of this compound, characterized by oral efficacy and a high therapeutic index, validates the rational drug design approach and the SAR studies that led to its discovery. acs.orgnih.gov

Computational and Structural Biology Approaches in Arn23746 Research

Molecular Modeling and Docking Studies

Molecular modeling and docking studies have been instrumental in the discovery and optimization of ARN23746. These computational techniques enable the prediction of how small molecules, like this compound, interact with target proteins at an atomic level, offering a foundation for rational drug design acs.orgfishersci.com.

Prediction of this compound Binding Poses within NKCC1

The prediction of this compound's binding poses within the NKCC1 transporter is a critical aspect of understanding its inhibitory action. Computation-aided drug design played a pivotal role in the discovery of this compound as an NKCC1-specific inhibitor nih.govacs.org. While precise atomic-level details of this compound's predicted binding site are not as extensively detailed in publicly available literature as for some other compounds, the general approach involves computational docking of the molecule into the NKCC1 structure. This process aims to identify the most energetically favorable orientations and conformations of this compound within the transporter's binding pocket fishersci.com.

For comparison, studies on bumetanide (B1668049), another NKCC1 inhibitor, have shown it wedges into the extracellular ion permeation pathway, displacing a chloride ion and interacting with specific residues such as Val385 on transmembrane helix 3 (TM3), Leu671 and Ala675 on TM10, and a potassium ion nih.gov. The design of this compound involved the generation of pharmacophore hypotheses based on known inhibitors, followed by fitting this compound and its derivatives to these models to assess potential binding interactions and identify key features for NKCC1 inhibition nih.govacs.org.

Elucidation of Inhibitory Mechanisms at the Molecular Level

Molecular modeling has been crucial in elucidating the inhibitory mechanisms of this compound at the molecular level, particularly in understanding its selectivity for NKCC1 over other isoforms like NKCC2. A notable finding from these studies is that this compound belongs to a chemical class of 4-amino-3-(alkylsulfamoyl)-benzoic acids, which structurally differs from unselective inhibitors like bumetanide nih.govacs.org.

One proposed molecular basis for this compound's selectivity is the absence of a specific hydrogen bond acceptor feature that is conserved in unselective bumetanide derivatives. This suggests that such a feature might be crucial for NKCC2 binding and inhibition, thus contributing to this compound's improved selectivity profile acs.org. This computational insight underscores how subtle structural differences can lead to significant pharmacological advantages, such as avoiding the diuretic side effects associated with NKCC2 inhibition nih.govacs.org.

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of proteins and their interactions with ligands over time. For NKCC1, extensive deep-learning-guided atomistic MD simulations have been employed to capture complex dynamical transitions within the cotransporter embedded in a membrane environment nih.govnih.govfishersci.com.

These simulations have revealed that NKCC1 operates through a "rocking-bundle mechanism," characterized by the cooperative angular motion of transmembrane helices 4 (TM4) and 9 (TM9), with contributions from the extracellular tip of TM10 nih.govfishersci.com. This dynamic motion is critical for modulating ion transportation, as it influences the accessibility of the ion binding sites to the extracellular and intracellular environments fishersci.com. MD simulations have also corroborated the precise locations of Na+, K+, and Cl- ion binding sites within NKCC1, initially pinpointed by cryo-electron microscopy (cryo-EM) structures nih.gov.

While specific MD simulations directly detailing this compound's influence on these conformational changes are not explicitly detailed in the provided search results, the general application of MD simulations to understand NKCC1's dynamic operation is highlighted. The integration of MD with structural data allows researchers to infer how inhibitors like this compound might stabilize certain conformational states or interfere with the transporter's dynamic cycle, thereby blocking ion transport.

The following table summarizes key computational approaches used in this compound research:

Computational ApproachApplication in this compound ResearchKey Findings / Insights
Molecular Modeling Discovery and optimization of this compound.Identified this compound as a potent and selective NKCC1 inhibitor nih.govacs.org.
Docking Studies Prediction of this compound binding poses within NKCC1.Informed the design of this compound by comparing its fit to pharmacophore models nih.govacs.org. Suggested structural features for NKCC1 selectivity acs.org.
Molecular Dynamics Simulations Investigation of NKCC1's dynamic operation and ion transport mechanism.Revealed NKCC1 operates via a "rocking-bundle mechanism" involving TM4, TM9, and TM10 nih.govfishersci.com. Corroborated ion binding sites nih.gov.

Integration with Cryo-Electron Microscopy (Cryo-EM) Structures of Transporters

The advent of cryo-electron microscopy (cryo-EM) has revolutionized structural biology, providing high-resolution atomic views of complex membrane proteins like NKCC1. The integration of cryo-EM structures with computational approaches has been fundamental to the research and development of this compound nih.govfishersci.com.

Structure-Based Drug Design Strategies

Cryo-EM structures of cation-chloride cotransporters (CCCs), including human NKCC1, have provided unprecedented atomic-level detail, laying a robust foundation for structure-based drug design (SBDD) nih.govfishersci.com. SBDD leverages these high-resolution structures to predict how small molecules bind to a protein, determine their precise position within the three-dimensional structure, and estimate their binding affinities fishersci.com.

The discovery and characterization of this compound were directly facilitated by the use of cryo-EM structural data and SBDD methodology. This approach allows medicinal chemists to rationally design or optimize compounds by understanding the specific interactions between the drug and its target. Computational docking of virtual chemical libraries into these cryo-EM derived structures can lead to the discovery of novel chemical scaffolds distinct from existing modulators nih.gov. This compound represents a successful outcome of such structure-based design and optimization in the context of CNS drug discovery.

Understanding Conformational Changes Associated with this compound Binding

Cryo-EM structures have provided crucial snapshots of NKCC1 in different conformational states, such as inward-open (IO) and outward-open (OO) conformations, which are essential for understanding the ion transport cycle nih.govfishersci.com. These structures, combined with molecular dynamics simulations, allow researchers to infer how NKCC1 isomerizes between these states and how inhibitors might influence these transitions nih.govfishersci.com.

While direct cryo-EM structures of NKCC1 bound specifically to this compound are not explicitly detailed in the provided information, the general understanding of NKCC1's conformational dynamics, derived from cryo-EM and MD simulations, is critical for understanding this compound's mechanism. The "rocking-bundle mechanism" describes concerted angular motions of TM4 and TM9, coupled with TM10, that modulate solvent access to ion binding sites fishersci.com. It is inferred that this compound, as a selective inhibitor, would interact with the transporter in a way that stabilizes a particular conformation or interferes with these critical dynamic movements, thereby preventing the proper transport of ions. The use of cryo-EM data in the SBDD process for this compound implies that its design considered these conformational aspects to achieve optimal binding and inhibitory efficacy.

Advanced Methodologies and Omics Integration in Arn23746 Research

Phospho-Proteomics to Characterize NKCC1 Regulation

Phosphorylation and dephosphorylation events are critical regulatory mechanisms for cation-chloride cotransporters (CCCs), including NKCC1 and the K+-Cl- cotransporter 2 (KCC2) nih.gov. This intricate regulation is largely mediated by a network of serine-threonine kinases and phosphatases. Notably, the With-No-K (Lysine) kinases (WNKs) pathway, along with its downstream targets Ste20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), plays a master regulatory role in CCC function nih.gov.

Studies utilizing phospho-proteomics have revealed specific phosphorylation sites on NKCC1 that are crucial for its activity. For instance, analyses have shown dephosphorylation of threonine residues at positions 203, 207, and 212 of NKCC1. While ARN23746 is established as a selective NKCC1 inhibitor, detailed phospho-proteomics studies specifically characterizing this compound's direct impact on the phosphorylation states of NKCC1 were not explicitly detailed in the provided literature. However, understanding these phosphorylation events is fundamental to comprehending NKCC1's physiological and pathological roles, and thus, such investigations are invaluable for a comprehensive understanding of this compound's precise mechanism of action and its modulatory effects on NKCC1 activity acs.org.

Advanced Imaging Techniques (e.g., Chloride Imaging, Calcium Imaging) for Cellular Dynamics

Advanced imaging techniques are indispensable tools for real-time monitoring of cellular dynamics and ion homeostasis, providing critical insights into the effects of this compound.

Chloride Imaging Chloride imaging is directly employed to assess the ability of this compound to restore physiological intracellular chloride concentrations ([Cl-]i) in neurons. This compound has demonstrated its potency in cellular assays by directly measuring [Cl-]i. For example, in murine Down syndrome neuronal cultures, this compound was shown to restore physiological intracellular chloride levels medkoo.comresearchgate.net. The compound exhibited significant inhibition of NKCC1 in a chloride influx assay on NKCC1-transfected HEK293 cells, with an inhibition of 31.8% at 10 µM and 95.2% at 100 µM. In neuronal cultures, this compound showed an IC50 of less than 10 µM in assays directly measuring [Cl-]i using the chloride-sensitive dye MQAE. The use of biosensors like mbYFPQS further facilitates the study of intracellular chloride modulation in neuronal processes, allowing for simultaneous whole-cell patch clamp and live-cell imaging experiments researchgate.net. Future investigations into this compound's mechanism of action in vivo are planned to include chloride imaging acs.orgacs.org.

Calcium Imaging Calcium imaging serves as an indirect yet effective measure of NKCC1 inhibition, as NKCC1 activity influences intracellular calcium dynamics. The activity of this compound in neurons has been assessed using a calcium (Ca2+) influx assay in immature primary cultures acs.orgacs.org. In this assay, this compound demonstrated potent dose-dependent inhibition of NKCC1. Neurons are typically loaded with calcium-sensitive dyes such as Fluo4-AM to monitor changes in intracellular Ca2+ concentrations.

The dose-response curve for this compound in young neurons using the Ca2+-influx assay highlights its efficacy:

Concentration (µM)Inhibition of Ca2+ Influx (%)
1045.7 ± 4.3
10092.8 ± 1.9
Data Source: acs.orgacs.org

For comparison, bumetanide (B1668049), another NKCC1 inhibitor, showed a reduction of Ca2+ uptake of 51.9 ± 2.3% at 10 µM and 54.7 ± 2.5% at 100 µM in the same neuronal assay, indicating this compound's superior potency at higher concentrations acs.orgacs.org. Calcium imaging, particularly with genetically encoded calcium indicators (GECIs), is a preferred method for studying activity in neural circuits, providing cellular resolution data at a population scale to observe the effects of compounds like this compound on neuronal activity.

Gene Editing Approaches (e.g., NKCC1 Knockdown Neurons) for Target Validation

Gene editing approaches, particularly NKCC1 knockdown, are instrumental in validating NKCC1 as a therapeutic target for this compound and in understanding the functional consequences of NKCC1 inhibition. Studies involving NKCC1 knockdown neurons have elucidated the critical role of NKCC1 in neuronal development and function. For instance, NKCC1 knockdown in vivo has been shown to disrupt the dendritic maturation of mouse cortical neurons. Furthermore, it decreases neuron production by affecting GABA(A)-regulated neural progenitor proliferation and delays dendrite development. The knockout of NKCC1 in neurons leads to delayed development of both GABAergic and glutamatergic synapses, highlighting its necessity for the maturation of inhibitory and excitatory synapses nih.gov.

In the context of neurodevelopmental disorders, NKCC1 knockdown has demonstrated the ability to rescue altered GABAergic signaling. For example, endogenous GABA-mediated inhibition was restored in NKCC1-knockdown Ts65Dn neurons (a mouse model of Down syndrome) following bicuculline (B1666979) application, suggesting that reducing NKCC1 expression can correct GABAergic imbalances nih.gov. These gene editing techniques provide a robust platform for target validation, confirming that modulating NKCC1 activity can indeed lead to desired physiological changes. Further investigations into the mechanism of action of this compound in vivo are planned to include studies utilizing NKCC1 knockdown neurons, which will contribute to a deeper understanding of how this compound exerts its therapeutic effects by specifically targeting NKCC1 acs.orgacs.org.

Future Research Directions and Unexplored Avenues for Arn23746

Elucidating Additional Mechanistic Details In Vivo

While ARN23746 has been shown to cross the blood-brain barrier and modulate GABAergic signaling by reducing intracellular chloride (Cl⁻) levels, a more granular understanding of its effects within the complex environment of a living organism is a critical next step. medkoo.com Future investigations are planned to further detail its mechanism of action in vivo. acs.orgnih.gov

Key research initiatives will likely include:

In Vivo Electrophysiology: To directly measure how this compound alters neuronal firing patterns, synaptic plasticity, and network activity in real-time within the brain.

Chloride Imaging: Utilizing advanced imaging techniques to visualize and quantify the changes in intracellular chloride concentrations in specific neuronal populations following this compound administration. acs.orgnih.gov

Studies in NKCC1 Knockdown Models: Employing genetic models where NKCC1 is selectively silenced in certain cells to confirm that the observed effects of this compound are specifically due to its inhibition of this transporter. acs.orgnih.gov

These studies will be essential for confirming that the compound's efficacy in rescuing behavioral deficits is directly linked to its intended mechanism of restoring the excitatory:inhibitory balance in the brain. nih.govoup.com

Exploration of this compound Efficacy in Other Preclinical Disease Models

The foundational mechanism of this compound—correcting the imbalance in the NKCC1/KCC2 expression ratio—is a pathological feature common to a wide array of neurological conditions beyond Down syndrome and autism. acs.org This provides a strong rationale for exploring its efficacy in other disease models. nih.gov The therapeutic potential of this compound may extend to any neurological disorder characterized by either increased NKCC1 expression or decreased KCC2 function, including conditions like Rett syndrome and Huntington's disease. nih.gov

A particularly promising area for future investigation is Alzheimer's disease (AD). An excitatory:inhibitory (E:I) network imbalance, similar to that targeted by this compound, is a known feature of AD. oup.com The cognitive decline in some AD models has been linked to an imbalance of NKCC1 and KCC2. iamatherapeutics.com Given that this compound is a selective, brain-penetrant NKCC1 inhibitor, it is considered a worthy candidate for testing in preclinical AD models. oup.com The fact that Down syndrome, where this compound has shown efficacy, is often associated with the eventual development of Alzheimer's further strengthens this rationale. researchgate.netacs.org

Research has already indicated that this compound possesses antiepileptic activity in rodent seizure models. medkoo.com Epilepsy is another condition strongly linked to E:I imbalance and disruptions in GABAergic signaling. oup.comnih.gov The accumulation of chloride in neurons via NKCC1 can promote epileptic activity, especially in the developing brain. nih.gov Consequently, selective NKCC1 inhibitors like this compound represent a targeted therapeutic strategy. Further research is underway to evaluate the anti-seizure efficacy of this class of inhibitors in preclinical models of specific epilepsy syndromes, such as Dravet syndrome. larvol.com The potential also extends to other conditions where the NKCC1/KCC2 ratio is disrupted, such as stroke and glioma. nih.gov

Combination Therapeutic Strategies with this compound

To maximize therapeutic benefit, future studies will likely explore using this compound as part of a combination therapy. This approach could create a synergistic effect by targeting the underlying pathology from multiple angles. nih.gov

A key strategy involves simultaneously inhibiting the chloride importer NKCC1 with this compound while boosting the function of the primary chloride exporter, KCC2. oup.comnih.gov The rationale is to "push" and "pull" intracellular chloride levels back to a physiological state more effectively. This could be achieved by combining this compound with newly developed KCC2 positive regulators or activators, such as the experimental compound CLP290. oup.com Such a dual-pronged approach may be particularly effective because while NKCC1 is found on various cell types in the brain, KCC2 is expressed almost exclusively in neurons, allowing for a more targeted neuronal effect. oup.com

Development of Novel Research Tools and Probes Based on this compound

The selectivity and potency of this compound make it not only a potential therapeutic but also a valuable scientific tool. medkoo.com Its chemical scaffold serves as a foundation for developing a new generation of molecular probes to study the intricate roles of NKCC1 in health and disease. The successful development of a backup compound, ARN24092, demonstrates the potential of the 4-amino-3-(alkylsulfamoyl)-benzoic acid chemical class for further exploration. acs.orgnih.gov These derivatives can be optimized for different research applications, such as having higher potency, different pharmacokinetic profiles, or features that allow for fluorescent or radioactive labeling, enabling precise tracking and mechanistic studies in complex biological systems.

Methodological Advancements for Enhanced Preclinical Characterization

The comprehensive preclinical evaluation of this compound, a selective inhibitor of the Na-K-2Cl cotransporter 1 (NKCC1), has been facilitated by a suite of established and advanced methodologies. uts.edu.auresearchgate.netnih.gov These techniques are crucial for elucidating its mechanism of action, potency, and selectivity, thereby building a robust profile for its potential therapeutic application in neurological disorders characterized by impaired chloride homeostasis. uts.edu.auresearchgate.netnih.gov Future research and deeper characterization will continue to rely on the refinement and application of these sophisticated preclinical tools.

A cornerstone of the preclinical characterization of cation-chloride cotransporters (CCCs) like NKCC1 involves a variety of assays to directly and indirectly measure its activity. researchgate.netxjtu.edu.cn These methods have been pivotal in differentiating this compound from less selective compounds like bumetanide (B1668049). acs.orgmdpi.com

Methodological approaches for characterizing NKCC1 inhibitors such as this compound include:

Ion Flux Assays: Classic approaches to directly measure CCC activity involve assays that quantify the transport of ions. researchgate.net Techniques such as radioactive or nonradioactive rubidium and thallium ion-uptake assays are foundational in this context. researchgate.netxjtu.edu.cn For this compound, a calcium (Ca²⁺) influx assay in immature primary neuronal cultures served as a key indirect measure of NKCC1 inhibition. acs.orgnih.gov

Electrophysiology: Patch-clamp electrophysiology is a powerful technique used to observe the activity of CCCs indirectly by measuring γ-aminobutyric acid (GABA) activity. researchgate.netxjtu.edu.cn This method is critical for understanding how inhibitors like this compound can restore physiological intracellular chloride levels and impact neuronal function. uts.edu.auresearchgate.net

Chloride Concentration Measurement: Directly quantifying intracellular chloride ([Cl⁻]i) is essential. researchgate.net This is achieved through various means, including sensitive microelectrodes, the radiotracer ³⁶Cl⁻, and fluorescent dyes. researchgate.netxjtu.edu.cn The fluorescent biosensor mbYFPQS, for instance, is a sensitive tool for studying the modulation of intracellular chloride in neuronal processes. researchgate.net

Advanced Imaging Techniques: The use of advanced imaging offers high-resolution insights into cellular and subcellular dynamics. numberanalytics.com Techniques like two-photon excitation time-lapse microscopy and fluorescence lifetime imaging (FLIM) can be used to quantitatively map spatiotemporal chloride dynamics. numberanalytics.comresearchgate.net Such methods could provide a more granular understanding of how this compound affects chloride homeostasis in specific neuronal compartments under pathological conditions. researchgate.net

High-Throughput Screening (HTS): The discovery and optimization of selective NKCC1 inhibitors benefit significantly from HTS methodologies. nih.govbmglabtech.comwikipedia.org HTS allows for the rapid testing of large compound libraries to identify "hits" that modulate the target. bmglabtech.com The development of HTS-compatible cell-based assays, including reporter gene assays and kinetic readouts, is crucial for efficient drug discovery pipelines. nuvisan.commyotonic.org The initial discovery process leading to this compound involved exhaustive structure–activity relationship (SAR) studies, which are often complemented by HTS. acs.orgnih.gov

Molecular Modeling: Computational approaches, including molecular modeling, play a significant role in the design and optimization of selective inhibitors. researchgate.netxjtu.edu.cn A computation-aided drug design process was instrumental in developing the NKCC1-specific inhibitor this compound. mdpi.com These models help in understanding the binding mechanisms and guide the synthesis of more potent and selective derivatives. mdpi.com

The table below summarizes key preclinical characterization methods and their applications relevant to the study of this compound.

Methodology Application in this compound Preclinical Characterization Key Findings/Potential Insights
Calcium (Ca²⁺) Influx Assay Indirectly measures NKCC1 inhibition in neuronal cultures. acs.orgnih.govDemonstrated potent, dose-dependent inhibition of NKCC1 by this compound, showing superior activity compared to bumetanide at certain concentrations. acs.orgnih.gov
Patch-Clamp Electrophysiology Assesses the functional consequences of NKCC1 inhibition on GABAergic transmission. researchgate.netxjtu.edu.cnCan confirm the restoration of inhibitory GABAergic signaling in neurons with dysfunctional chloride transport.
Fluorescent Chloride Imaging Directly visualizes and quantifies changes in intracellular chloride concentration in response to the compound. researchgate.netxjtu.edu.cnConfirms that this compound restores physiological intracellular chloride levels in pathological models, such as murine Down syndrome neuronal cultures. uts.edu.auresearchgate.net
High-Throughput Screening (HTS) Enables rapid screening of chemical libraries to identify and optimize selective NKCC1 inhibitors. nih.govnuvisan.comFacilitates the discovery of lead compounds like this compound and backup candidates like ARN24092 from a large pool of synthesized molecules. acs.orgnih.gov
Molecular Modeling Guides the rational design and structure-activity relationship (SAR) studies for inhibitor optimization. researchgate.netmdpi.comAided in the design of this compound as a selective inhibitor that differs markedly from previous, unselective inhibitors like bumetanide. acs.orgmdpi.com

Further advancements in these methodologies, particularly in high-content imaging and analysis (HCA), will permit a more detailed, multiparametric analysis of the cellular effects of this compound. nuvisan.com Integrating these advanced assay systems will continue to enhance the preclinical characterization of this compound and its derivatives, providing a solid foundation for its progression toward clinical evaluation. nih.govacs.org

Q & A

Q. What is the mechanism of action of ARN23746 in modulating neuronal chloride homeostasis?

this compound selectively inhibits the sodium-potassium-chloride cotransporter 1 (NKCC1), which regulates intracellular chloride concentration ([Cl⁻]ᵢ). Overexpression of NKCC1 in neurodevelopmental disorders like Down Syndrome (DS) and Autism Spectrum Disorder (ASD) leads to elevated [Cl⁻]ᵢ, causing excitatory GABAergic signaling. This compound restores physiological [Cl⁻]ᵢ by blocking NKCC1 activity, thereby rescuing synaptic plasticity and cognitive deficits. This mechanism was validated in Ts65Dn (DS) and VPA (ASD) mouse models, where this compound improved social and repetitive behaviors without diuretic effects .

Q. How does this compound differ pharmacologically from bumetanide in targeting NKCC1?

Unlike bumetanide, which inhibits both NKCC1 (brain) and NKCC2 (kidney), this compound exhibits >100-fold selectivity for NKCC1 over NKCC2, avoiding diuresis. Structural modifications, including a nitro group and carboxylate moiety, enhance brain permeability and reduce off-target effects. Pharmacokinetic studies in mice show this compound achieves sustained brain concentration (Cmax = 1.2 µM after oral administration) with no renal toxicity, unlike bumetanide, which has poor CNS penetration and induces diuresis .

Q. What are the key preclinical findings supporting this compound as a therapeutic candidate?

  • Cognitive Rescue : Ts65Dn mice treated with this compound (10 mg/kg/day for 4 weeks) showed improved spatial memory in Morris water maze tests (latency reduction: 45% vs. controls).
  • Safety Profile : Chronic administration (4 weeks) in mice revealed no changes in body weight, visceral organ indices, or histopathology (liver, kidney, spleen) .
  • Selectivity : No inhibition of KCC2 or NKCC2 at therapeutic doses, confirming target specificity .

Advanced Research Questions

Q. What methodologies are recommended for assessing this compound’s selectivity against related transporters (e.g., NKCC2, KCC2)?

  • In Vitro Assays : Use radiolabeled ion flux assays (⁸⁶Rb⁺ uptake) in HEK293 cells expressing human NKCC1, NKCC2, or KCC2. This compound’s IC₅₀ for NKCC1 (0.8 µM) is significantly lower than for NKCC2 (>100 µM) .
  • Molecular Docking : Perform free energy perturbation (FEP) calculations to compare binding affinities across transporter isoforms .
  • In Vivo Diuresis Testing : Monitor urinary output and electrolyte excretion in wild-type mice; this compound shows no diuretic effect at doses up to 30 mg/kg .

Q. How can researchers address discrepancies in this compound’s efficacy across different neurological disorder models?

  • Model-Specific Optimization : Tailor dosing regimens based on disease-specific NKCC1 expression levels (e.g., higher doses for DS models with widespread NKCC1 dysregulation).
  • Biomarker Validation : Measure [Cl⁻]ᵢ via fluorescent dyes (e.g., MQAE) in cortical neurons to correlate drug exposure with target engagement .
  • Cross-Model Meta-Analysis : Compare transcriptomic datasets from Ts65Dn, VPA, and other models to identify common pathways affected by this compound .

Q. What experimental designs are critical for evaluating this compound’s chronic toxicity in preclinical studies?

  • Long-Term Dosing : Administer this compound (10–30 mg/kg/day) for 8–12 weeks in rodents, monitoring body weight, organ histology, and plasma creatinine/BUN levels .
  • Ototoxicity Screening : Conduct auditory brainstem response (ABR) tests, as chronic NKCC1 inhibition may impair inner ear function .
  • Behavioral Baselines : Use longitudinal open-field and rotarod tests to detect CNS side effects .

Q. How can pharmacokinetic (PK) parameters guide this compound dosing in rodent models?

  • Oral Bioavailability : In mice, this compound has 85% oral bioavailability with Tmax = 2 hours. Maintain trough concentrations above IC₅₀ (0.8 µM) via twice-daily dosing .
  • Brain-to-Plasma Ratio : Use LC-MS to quantify drug levels in brain homogenates (ratio = 1.5 in mice), ensuring sufficient CNS exposure .

Q. What techniques validate this compound’s ability to restore GABAergic signaling in neuronal cultures?

  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to measure GABA reversal potential (E_GABA). This compound shifts E_GABA from depolarizing (-35 mV) to hyperpolarizing (-70 mV) .
  • Calcium Imaging : Monitor GABA-induced Ca²⁺ transients; this compound reduces aberrant activity in DS neurons by 60% .

Q. How should researchers reconcile contradictory findings on NKCC1 inhibition strategies?

While this compound avoids diuresis, concerns about chronic NKCC1 inhibition (e.g., ototoxicity) persist. Mitigation strategies include:

  • Tissue-Specific Delivery : Develop nanoparticle formulations to limit peripheral exposure .
  • Intermittent Dosing : Test pulse dosing (e.g., 5 days on/2 days off) to reduce cumulative effects .

Q. What integrative approaches combine computational and experimental methods in optimizing this compound derivatives?

  • FEP-Guided Synthesis : Use molecular dynamics to predict binding affinities of this compound analogs, prioritizing compounds with ΔG < -10 kcal/mol for NKCC1 .
  • High-Throughput Screening : Test analogs in NKCC1-overexpressing cell lines for improved potency (EC₅₀ < 0.5 µM) and metabolic stability (t₁/₂ > 4 hours in hepatocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ARN23746
Reactant of Route 2
Reactant of Route 2
ARN23746

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.